molecular formula C23H15N3O5 B14954559 2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14954559
M. Wt: 413.4 g/mol
InChI Key: JPCLUKWQWVIFDP-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining pyridine, nitrophenyl, and chromeno-pyrrole moieties

Preparation Methods

The synthesis of 2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridine and nitrophenyl intermediates, followed by their coupling under specific conditions to form the desired chromeno-pyrrole structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the complex ring system. Industrial production methods would likely involve optimization of these reactions for higher yields and purity, utilizing techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions.

    Cyclization: The chromeno-pyrrole structure can be further modified through cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and metal catalysts for cyclization. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other pyridine derivatives, nitrophenyl compounds, and chromeno-pyrrole structures. What sets this compound apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. For instance, compared to simpler pyridine or nitrophenyl compounds, the presence of the chromeno-pyrrole structure may enhance its stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15N3O5/c1-13-6-4-11-18(24-13)25-20(14-7-5-8-15(12-14)26(29)30)19-21(27)16-9-2-3-10-17(16)31-22(19)23(25)28/h2-12,20H,1H3

InChI Key

JPCLUKWQWVIFDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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